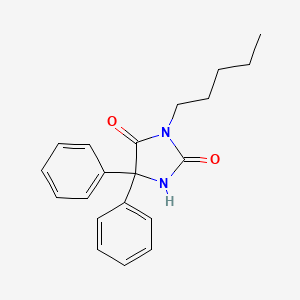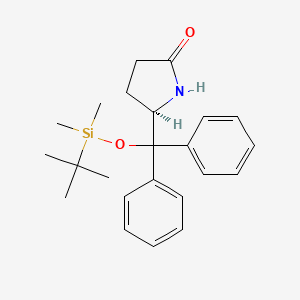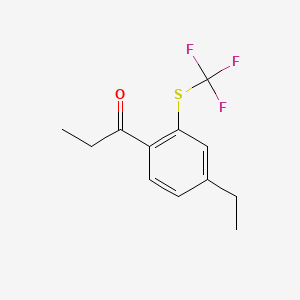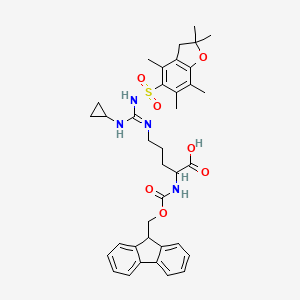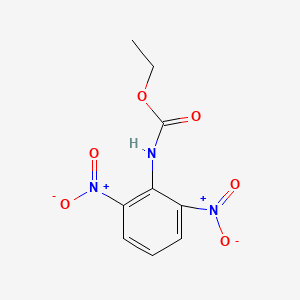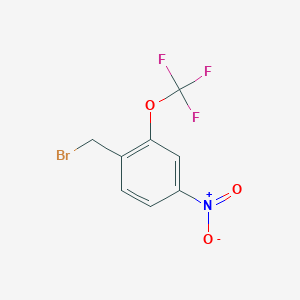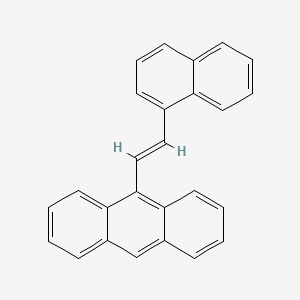
Ethene, 1-(anthracen-9-yl)-2-(1-naphthyl)-, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthracene, 9-[(1E)-2-(1-naphthalenyl)ethenyl]- is a polycyclic aromatic hydrocarbon that consists of an anthracene moiety substituted at the 9-position with a 2-(1-naphthalenyl)ethenyl group. This compound is known for its unique photophysical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anthracene, 9-[(1E)-2-(1-naphthalenyl)ethenyl]- typically involves the Suzuki or Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity of the product . The Suzuki reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The Sonogashira reaction, on the other hand, involves the coupling of a terminal alkyne with a halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Anthracene, 9-[(1E)-2-(1-naphthalenyl)ethenyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of substituted anthracene derivatives.
Scientific Research Applications
Anthracene, 9-[(1E)-2-(1-naphthalenyl)ethenyl]- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Studied for its interactions with biological macromolecules and potential use in bioimaging.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Mechanism of Action
The mechanism of action of Anthracene, 9-[(1E)-2-(1-naphthalenyl)ethenyl]- involves its interaction with various molecular targets and pathways. The compound’s photophysical properties allow it to absorb and emit light, making it useful in applications such as fluorescence spectroscopy and imaging. Its ability to undergo various chemical reactions also enables it to interact with different biological and chemical systems, leading to diverse effects.
Comparison with Similar Compounds
Similar Compounds
- 9-Vinylanthracene
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
Anthracene, 9-[(1E)-2-(1-naphthalenyl)ethenyl]- is unique due to its specific substitution pattern, which imparts distinct photophysical and chemical properties. Compared to similar compounds, it may exhibit different absorption and emission spectra, making it suitable for specific applications in optoelectronics and bioimaging .
Properties
Molecular Formula |
C26H18 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
9-[(E)-2-naphthalen-1-ylethenyl]anthracene |
InChI |
InChI=1S/C26H18/c1-4-13-23-19(8-1)11-7-12-20(23)16-17-26-24-14-5-2-9-21(24)18-22-10-3-6-15-25(22)26/h1-18H/b17-16+ |
InChI Key |
PXAYYGCXVVFUIN-WUKNDPDISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C/C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


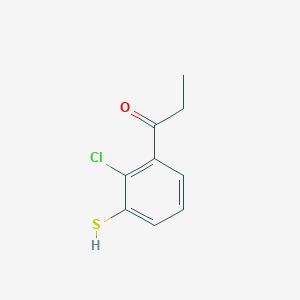

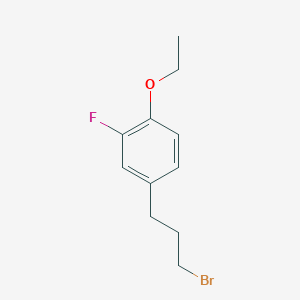
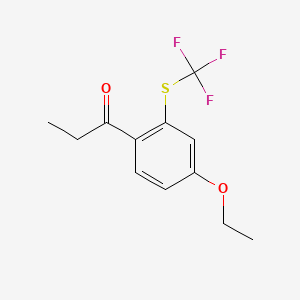

![3-(4-methoxy-2-methylphenyl)-2,5-dimethyl-N-[(1R)-1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14066474.png)
